BenchChemオンラインストアへようこそ!

DOTA-amide

Lanthanide complexes Stability constants Thermodynamics

DOTA-amide (CAS 157599-02-5), also known as DOTAM or 1,4,7,10-tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is a macrocyclic bifunctional chelator (BFC) derived from the DOTA scaffold via substitution of carboxylate groups with amide functionalities. This structural modification confers altered physicochemical properties, including lower thermodynamic stability but often enhanced kinetic inertness and altered biodistribution profiles relative to parent DOTA complexes.

Molecular Formula C16H32N8O4
Molecular Weight 400.48 g/mol
CAS No. 157599-02-5
Cat. No. B141779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-amide
CAS157599-02-5
Synonyms1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane
DOTAM cpd
Molecular FormulaC16H32N8O4
Molecular Weight400.48 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28)
InChIKeyFQIHLPGWBOBPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DOTA-amide (CAS 157599-02-5): A Bifunctional Chelator with Quantifiable Differentiation from DOTA and NOTA in Radiopharmaceutical Applications


DOTA-amide (CAS 157599-02-5), also known as DOTAM or 1,4,7,10-tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is a macrocyclic bifunctional chelator (BFC) derived from the DOTA scaffold via substitution of carboxylate groups with amide functionalities [1]. This structural modification confers altered physicochemical properties, including lower thermodynamic stability but often enhanced kinetic inertness and altered biodistribution profiles relative to parent DOTA complexes [2]. DOTA-amide serves as a versatile platform for conjugation to peptides and radionuclides, enabling applications in tumor pretargeting, PET/SPECT imaging, and targeted radiotherapy [3].

Why DOTA or NOTA Cannot Simply Replace DOTA-amide in Targeted Radiopharmaceutical Design


Substituting DOTA-amide with unmodified DOTA or alternative chelators like NOTA is not functionally equivalent due to quantifiable differences in thermodynamic stability, kinetic inertness, metal dissociation rates, and in vivo biodistribution. DOTA-amide complexes exhibit significantly lower stability constants (up to 10-11 orders of magnitude lower than DOTA) [1], yet paradoxically display comparable or superior kinetic inertness under physiological conditions [2]. Furthermore, DOTA-amide-based radioconjugates show distinct pharmacokinetic profiles compared to DOTA and NOTA analogs, including faster clearance from non-target tissues [3]. These differences directly impact radiolabeling efficiency, in vivo stability, imaging contrast, and therapeutic index—parameters critical for regulatory approval and clinical utility.

Quantitative Differentiation of DOTA-amide vs. DOTA, NOTA, and DOTA-monoamide: A Head-to-Head Evidence Compendium


Thermodynamic Stability: DOTA-amide vs. DOTA – 10-11 Orders of Magnitude Lower Log K Values

DOTA-amide (DOTA-tetraamide) complexes with lanthanide(III) ions exhibit stability constants (log K) approximately 10-11 orders of magnitude lower than the corresponding [Ln(DOTA)]⁻ complexes. This reduction is attributed to the lower basicity of amide donors compared to carboxylate oxygens, resulting in weaker Gd(III)-amide oxygen bonds [1].

Lanthanide complexes Stability constants Thermodynamics

Kinetic Inertness: DOTA-monoamide Ga(III) Complex Dissociates 4.5× Faster at Acidic pH than DOTA

In a direct comparative study, the Ga(III) complex of DOTA-monoamide (DO3AM(Bu)) exhibited significantly faster acid-catalyzed dissociation than Ga(DOTA). At pH 0, the half-life of Ga(DO3AM(Bu)) is 2.7 days, compared to 12.2 days for Ga(DOTA)—a 4.5-fold difference. At pH 10, the half-life difference is even more pronounced: 0.7 h vs. 6.2 h (8.9-fold) [1]. Despite this, the kinetic inertness of both chelates remains sufficient for ⁶⁸Ga-PET applications.

Gallium-68 PET imaging Dissociation kinetics

In Vivo Clearance: ⁶⁸Ga-DOTA-monoamide Radiotracer Exhibits Faster Clearance than ⁶⁸Ga-NOTA in PSMA-Targeted PET

In a preclinical comparative study of PSMA-targeted ⁶⁸Ga-radiotracers, the DOTA-monoamide-based agent (⁶⁸Ga-1) showed slower clearance and lower tumor uptake at 1 h post-injection compared to the NOTA-based analog (⁶⁸Ga-2). Specifically, ⁶⁸Ga-2 demonstrated faster clearance from all tissues and higher uptake in PSMA+ PC3 PIP tumors at 1 h post-injection. By 2-3 h post-injection, tumor uptake was not significantly different among DOTA-monoamide, NOTA, and HBED-CC agents [1].

PSMA Prostate cancer PET imaging Pharmacokinetics

Serum Stability: DOTA-amide Peptide Conjugates Exhibit <0.3% Radiometal Loss per Day

Radiolabeled DOTA-peptide conjugates (via amide linkage) demonstrate high kinetic inertness in human serum. For a DOTA-tetrapeptide conjugate labeled with ¹¹¹In, ⁹⁰Y, or ⁶⁴Cu, the daily loss of radiometal in human serum was measured as 0.1 ± 0.1% for In(III), 0.02 ± 0.15% for Y(III), and 0.3 ± 0.2% for Cu(II) [1]. This low dissociation rate is comparable to or better than many DOTA-based immunoconjugates.

Immunoconjugates Serum stability Radiometal retention

Biodistribution: DOTA-tetraamide Complexes Show Predominant Renal Excretion with Minimal Liver/Spleen Uptake

In a systematic biodistribution study of six DOTA-tetraamide ligands with varying amide substituents, all complexes exhibited primary renal excretion with the majority of the dose recovered in urine at 2 h post-injection in rats. Notably, none of the complexes showed substantial uptake in bone, liver, or spleen, indicating minimal in vivo dissociation and high kinetic stability [1]. Tri-cationic complexes were acutely toxic at high doses, whereas anionic complexes were well-tolerated, highlighting the importance of ligand charge for high-dose applications.

Biodistribution MRI contrast agents Renal clearance

Optimized Applications for DOTA-amide Based on Verified Differentiation Evidence


⁶⁸Ga-PET Imaging with DOTA-amide Conjugates Requiring Fast Clearance and Adequate Tumor Uptake

DOTA-amide-based ⁶⁸Ga-radiotracers offer a viable alternative to NOTA and HBED-CC for PSMA-targeted PET imaging. Preclinical data show that while NOTA-based agents clear faster, DOTA-monoamide radiotracers achieve comparable tumor uptake at 2-3 h post-injection, with the added benefit of established conjugation chemistry and commercial availability [1]. This makes DOTA-amide suitable for imaging protocols where moderate clearance kinetics are acceptable and the chelator's synthetic accessibility is prioritized.

Targeted Radiotherapy with ⁹⁰Y or ¹⁷⁷Lu Using DOTA-amide Immunoconjugates

The extremely low radiometal loss rates of DOTA-amide peptide conjugates in human serum (<0.3% per day for ⁶⁴Cu, ⁹⁰Y, and ¹¹¹In) [1] support their use in radioimmunotherapy. The kinetic inertness ensures that the therapeutic radionuclide remains bound to the targeting antibody or peptide during circulation, minimizing bone marrow and kidney toxicity while maximizing tumor dose deposition.

MRI Contrast Agent Development with Tunable Biodistribution via Amide Substituent Modification

DOTA-tetraamide Gd(III) complexes exhibit predominantly renal excretion with negligible liver, spleen, or bone uptake, and their in vivo tolerance can be modulated by adjusting the charge of amide substituents. Anionic DOTA-tetraamide complexes are well-tolerated at high doses, whereas tri-cationic analogs exhibit acute toxicity [1]. This class-level evidence positions DOTA-amide as a versatile scaffold for designing safe, renally cleared MRI contrast agents with predictable pharmacokinetics.

CEST MRI Agents Exploiting Unique Lanthanide-Dependent Stability Trends

The unusual stability trend of Ln(DOTA-tetraamide) complexes across the lanthanide series—with a pronounced optimum for Sm(III)—indicates that the ligand geometry is sensitive to ionic radius [1]. This property can be harnessed to design chemical exchange saturation transfer (CEST) agents with tunable exchange rates, enabling responsive MRI probes for sensing metal ions, pH, or enzyme activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.